

# The Pharmacokinetic and Pharmacodynamic Profile of Ceftazidime-Avibactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents that can overcome existing resistance mechanisms is a critical area of research. Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, avibactam. This combination effectively restores the activity of ceftazidime against a broad spectrum of  $\beta$ -lactamase-producing bacteria, including those expressing extended-spectrum  $\beta$ -lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type  $\beta$ -lactamases.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ceftazidime-avibactam, intended for researchers, scientists, and professionals involved in drug development.

#### **Pharmacokinetics**

The pharmacokinetic properties of ceftazidime and avibactam are well-matched for co-administration, with both compounds exhibiting similar half-lives of approximately 2-3 hours.[3] [4] Both drugs are primarily eliminated through renal excretion.[3][4][5][6]



## **Absorption and Distribution**

Ceftazidime-avibactam is administered intravenously, leading to immediate and complete bioavailability. The volume of distribution at steady state is approximately 17 L for ceftazidime and 22.2 L for avibactam.[3] Both components exhibit low plasma protein binding, with less than 10% for ceftazidime and between 5.7% and 8.2% for avibactam.[3]

#### **Metabolism and Excretion**

Neither ceftazidime nor avibactam undergoes significant metabolism in the body.[3][6][7] Both compounds are primarily excreted unchanged in the urine.[3][6][7][8][9] Approximately 80-90% of a ceftazidime dose is recovered in the urine, and about 97% of an avibactam dose is excreted via the kidneys.[6][7][8] The clearance of both drugs is highly dependent on renal function, with creatinine clearance being a key covariate influencing their elimination.[10][11]

Table 1: Summary of Key Pharmacokinetic Parameters for Ceftazidime and Avibactam in Healthy Adults

| Parameter                   | Ceftazidime                   | Avibactam                     | Reference(s)      |
|-----------------------------|-------------------------------|-------------------------------|-------------------|
| Administration              | Intravenous                   | Intravenous                   | General Knowledge |
| Protein Binding             | < 10%                         | 5.7% - 8.2%                   | [3]               |
| Volume of Distribution (Vd) | ~17 L                         | ~22.2 L                       | [3]               |
| Metabolism                  | Not significantly metabolized | Not significantly metabolized | [3][6][7]         |
| Primary Route of Excretion  | Renal                         | Renal                         | [3][6][7][8][9]   |
| Elimination Half-life (1½)  | ~2.7-3.0 hours                | ~2.7-3.0 hours                | [3]               |
| Clearance (CL)              | ~7 L/h                        | ~12 L/h                       | [3]               |

# **Pharmacodynamics**







The pharmacodynamic profile of ceftazidime-avibactam is characterized by the synergistic action of its two components, leading to potent bactericidal activity against a wide range of Gram-negative pathogens.

### **Mechanism of Action**

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][12][13] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[13] Avibactam is a potent inhibitor of a broad range of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D enzymes.[3][14] It protects ceftazidime from degradation by these enzymes, restoring its antibacterial activity.[3]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. emerypharma.com [emerypharma.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Automatic procedures for measuring post-antibiotic effect and determining random errors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Pharmacokinetic and Pharmacodynamic Analysis of Ceftazidime/Avibactam in Critically III Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- To cite this document: BenchChem. [The Pharmacokinetic and Pharmacodynamic Profile of Ceftazidime-Avibactam: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13909910#pharmacokinetics-and-pharmacodynamics-of-antibacterial-agent-46]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com